Cas no 1427188-61-1 (rel-[(1R,2R)-2-[Bis(2,3,4,5,6-pentafluorophenyl)boryl]cyclopentyl]bis(2,4,6-trimethylphenyl)phosphine)
![rel-[(1R,2R)-2-[Bis(2,3,4,5,6-pentafluorophenyl)boryl]cyclopentyl]bis(2,4,6-trimethylphenyl)phosphine structure](https://nl.kuujia.com/scimg/cas/1427188-61-1x500.png)
1427188-61-1 structure
Productnaam:rel-[(1R,2R)-2-[Bis(2,3,4,5,6-pentafluorophenyl)boryl]cyclopentyl]bis(2,4,6-trimethylphenyl)phosphine
CAS-nummer:1427188-61-1
MF:C35H30BF10P
MW:682.381505489349
CID:5689556
rel-[(1R,2R)-2-[Bis(2,3,4,5,6-pentafluorophenyl)boryl]cyclopentyl]bis(2,4,6-trimethylphenyl)phosphine Chemische en fysische eigenschappen
Naam en identificatie
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- rel-[(1R,2R)-2-[Bis(2,3,4,5,6-pentafluorophenyl)boryl]cyclopentyl]bis(2,4,6-trimethylphenyl)phosphine
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- Inchi: 1S/C35H30BF10P/c1-14-10-16(3)34(17(4)11-14)47(35-18(5)12-15(2)13-19(35)6)21-9-7-8-20(21)36(22-24(37)28(41)32(45)29(42)25(22)38)23-26(39)30(43)33(46)31(44)27(23)40/h10-13,20-21H,7-9H2,1-6H3/t20-,21-/m1/s1
- InChI-sleutel: BNQMRAFLXATZBD-NHCUHLMSSA-N
- LACHT: P([C@@H]1CCC[C@H]1B(C1=C(F)C(F)=C(F)C(F)=C1F)C1=C(F)C(F)=C(F)C(F)=C1F)(C1=C(C)C=C(C)C=C1C)C1=C(C)C=C(C)C=C1C
Experimentele eigenschappen
- Smeltpunt: 206 °C
- Kookpunt: 595.1±50.0 °C(Predicted)
rel-[(1R,2R)-2-[Bis(2,3,4,5,6-pentafluorophenyl)boryl]cyclopentyl]bis(2,4,6-trimethylphenyl)phosphine Gerelateerde literatuur
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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